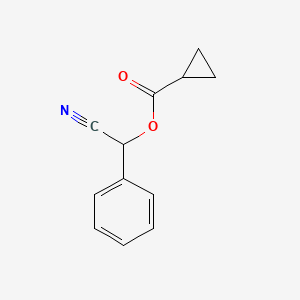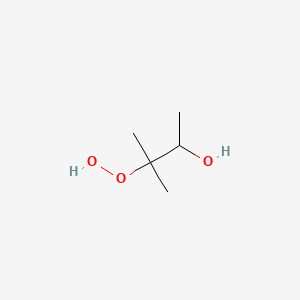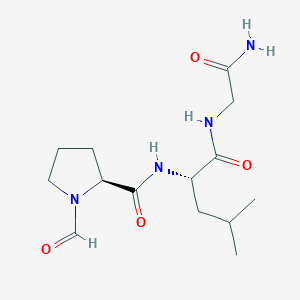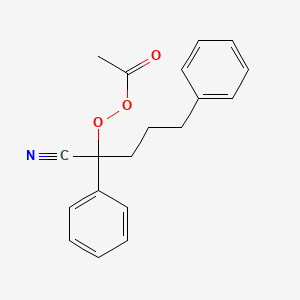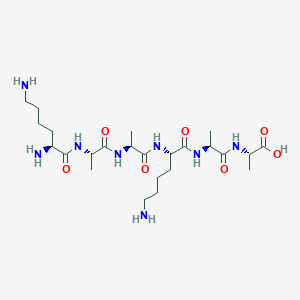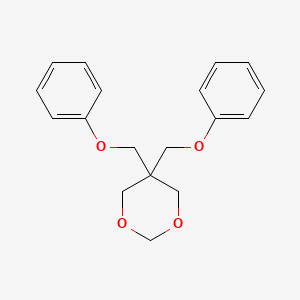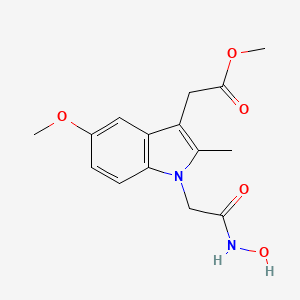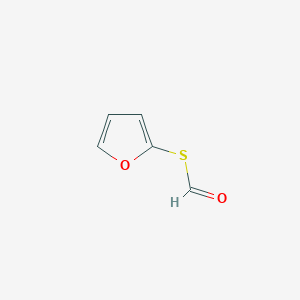![molecular formula C8H7F3O2S2 B14609335 (Phenylthio)[(trifluoromethyl)sulfonyl]methane CAS No. 60595-15-5](/img/structure/B14609335.png)
(Phenylthio)[(trifluoromethyl)sulfonyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylthio)[(trifluoromethyl)sulfonyl]methane is an organic compound characterized by the presence of a phenylthio group and a trifluoromethylsulfonyl group attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylthio)[(trifluoromethyl)sulfonyl]methane typically involves the reaction of phenylthiol with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (Phenylthio)[(trifluoromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the trifluoromethylsulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Phenylthio)[(trifluoromethyl)sulfonyl]methane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phenylthio and trifluoromethylsulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Phenylthio)[(trifluoromethyl)sulfonyl]methane involves its interaction with molecular targets through its functional groups. The phenylthio group can engage in π-π interactions with aromatic residues, while the trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Triflidic Acid:
N-Phenyltrifluoromethanesulfonimide: Contains a similar trifluoromethylsulfonyl group but with a different substituent.
Properties
CAS No. |
60595-15-5 |
|---|---|
Molecular Formula |
C8H7F3O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
trifluoromethylsulfonylmethylsulfanylbenzene |
InChI |
InChI=1S/C8H7F3O2S2/c9-8(10,11)15(12,13)6-14-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
ZPXWDDNLMMRNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



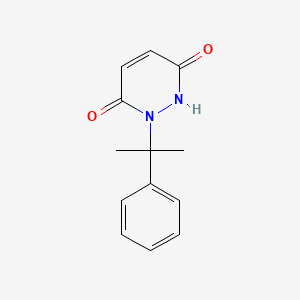
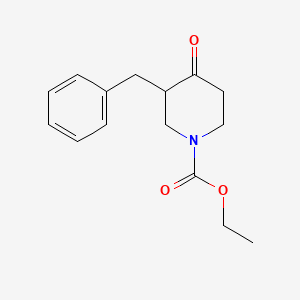
![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
